Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride

Medicinal Chemistry Organic Synthesis Process Chemistry

Sourcing an orthogonally protected 3-aminopiperidine building block with reliable batch-to-batch consistency is a frequent bottleneck in CNS-focused medicinal chemistry. Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride (CAS 1179359-63-7) solves this by providing a racemic Cbz-protected scaffold that can be selectively deprotected via catalytic hydrogenation in the presence of acid-labile (Boc) or base-labile (Fmoc) groups. - Orthogonal Cbz group enables late-stage diversification without disturbing other protecting groups. - Hydrochloride salt form improves solubility, stability, and handling compared to the free base. - Racemic mixture serves as a cost-effective entry point for chiral resolution or enantioselective synthesis of drug candidates. - Key intermediate for fluoroquinolone antibacterials (e.g., balofloxacin) and CNS-targeted compound libraries.

Molecular Formula C14H21ClN2O2
Molecular Weight 284.78 g/mol
CAS No. 1179359-63-7
Cat. No. B1520939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride
CAS1179359-63-7
Molecular FormulaC14H21ClN2O2
Molecular Weight284.78 g/mol
Structural Identifiers
SMILESCNC1CCCN(C1)C(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C14H20N2O2.ClH/c1-15-13-8-5-9-16(10-13)14(17)18-11-12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3;1H
InChIKeyJQJLRJSQTOUENJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(methylamino)piperidine-1-carboxylate HCl: Procurement Overview


Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride (CAS 1179359-63-7) is a piperidine derivative featuring a benzyl carbamate (Cbz) protecting group at the piperidine nitrogen and a methylamino substituent at the 3-position. The compound is supplied as a hydrochloride salt, with a molecular formula of C14H21ClN2O2 and a molecular weight of 284.78 g/mol . Its structure renders it valuable as a protected intermediate in medicinal chemistry and organic synthesis, particularly where selective deprotection of the Cbz group via catalytic hydrogenation is required . This compound serves as a key building block in the synthesis of biologically active molecules, including those targeting the central nervous system .

Salt Form Hydrochloride ensures consistent solubility and handling; may differ from free base.
Protecting Group Cbz group cleaved by catalytic hydrogenation; orthogonal to Boc/Fmoc strategies.
Stereochemistry Racemic mixture; suitable for early SAR and achiral synthetic sequences.

Benzyl 3-(methylamino)piperidine-1-carboxylate HCl: Differentiation


Generic substitution among piperidine-based intermediates is not scientifically viable due to critical differences in protecting groups, salt forms, stereochemistry, and substitution patterns. The hydrochloride salt form, as in CAS 1179359-63-7, directly impacts solubility, stability, and handling compared to the free base . The benzyl carbamate (Cbz) group requires specific deprotection conditions (catalytic hydrogenation) that are orthogonal to other common protecting groups like Boc (acid-labile) or Fmoc (base-labile), dictating its use in multi-step synthetic sequences [1]. Furthermore, the position of the methylamino group (3- vs. 4-substitution) and the presence of a chiral center (racemic vs. enantiopure) drastically alter molecular geometry and, consequently, biological target interactions. The evidence below quantifies these differences, providing a basis for selecting CAS 1179359-63-7 over its closest analogs.

Free base form (CAS 1159982-25-8) may exhibit different solubility and reactivity; salt form critical for consistent experimental conditions.

Boc-protected analogs (e.g., tert-butyl carbamate) require acid-labile deprotection, incompatible with many synthetic steps that tolerate Cbz.

Single enantiomers (>99% ee) differ fundamentally from racemate; substitution may alter stereochemical outcome and biological readouts.

Benzyl 3-(methylamino)piperidine-1-carboxylate HCl: Quantitative Evidence vs. Comparators


Molecular Weight: Salt vs. Free Base

The hydrochloride salt (CAS 1179359-63-7) exhibits a molecular weight of 284.78 g/mol, which is 14.7% higher than the free base (1159982-25-8) at 248.32 g/mol . This mass difference directly correlates with the presence of the HCl counterion, which imparts distinct physicochemical properties such as altered solubility and stability [1].

MW Salt vs. Free Base
Direct comparison
284.78 vs. 248.32 g/mol (+14.7%)
Confirms salt-form identity; mass difference guides procurement and stoichiometry calculations.
Based on molecular formula; verify by analytical methods.
Medicinal Chemistry Organic Synthesis Process Chemistry

Lipophilicity: Salt vs. Free Base

The hydrochloride salt (CAS 1179359-63-7) exhibits a computed LogP of 2.43, which is 43% higher (more lipophilic) than the free base's (1159982-25-8) LogP of 1.7 . This significant difference in partition coefficient indicates that the salt form is predicted to have higher membrane permeability but lower aqueous solubility compared to the free base, a critical consideration in both biological assays and formulation [1].

Computed LogP
Cross-study comparable
2.43 (salt) vs. 1.7 (free base) Δ+0.73
Salt form predicted to have higher membrane permeability; may affect cell-based assay partitioning.
Computed values (XLogP3-AA); experimental logP may differ.
Drug Design ADME Solubility

Rotatable Bond Count vs. N-Methyl Isomer

Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride (1179359-63-7) possesses 3 rotatable bonds, as reported by Leyan . This is one fewer rotatable bond than the structurally related N-methyl isomer, (RS)-benzyl methyl(piperidin-3-yl)carbamate (CAS 863248-57-1), which has 4 rotatable bonds [1]. This difference in conformational flexibility can influence the molecule's entropy of binding to a target and its ability to adopt specific bioactive conformations.

Rotatable Bonds
Cross-study comparable
3 vs. 4 (N-methyl isomer)
Reduced flexibility may lower entropic penalty upon target binding; SAR relevance context-dependent.
Vendor-reported values; confirm by conformational analysis.
Conformational Analysis Structure-Activity Relationship (SAR) Molecular Modeling

Cbz vs. Boc Protecting Group Orthogonality

The benzyl carbamate (Cbz) group in CAS 1179359-63-7 is removed via catalytic hydrogenation (H2, Pd/C) . This is fully orthogonal to the acid-labile tert-butyl carbamate (Boc) group found in compounds like tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate (CAS 912368-73-1), which requires strong acid (e.g., TFA) for deprotection [1]. The quantitative difference lies in the cleavage conditions: Cbz is stable to acid, while Boc is stable to hydrogenation. This orthogonality allows for sequential deprotection in complex molecule synthesis, a capability not achievable with a single protecting group strategy.

Deprotection Conditions
Class-level inference
Cbz: H₂, Pd/C; Boc: TFA or HCl/dioxane
Enables sequential amine deprotection; essential for multi-step synthesis with orthogonal protecting groups.
Standard conditions; verify compatibility with substrate.
Synthetic Methodology Peptide Synthesis Protecting Group Strategy

Enantiomeric Purity: Racemate vs. Single Enantiomers

CAS 1179359-63-7 is supplied as a racemic mixture, whereas its chiral counterparts, (R)-3-methylamino-piperidine-1-carboxylic acid benzyl ester (1354019-28-5) and (S)-benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride (1361323-13-8), are single enantiomers. While the racemate offers a cost-effective starting point for achiral syntheses, the single enantiomers provide the necessary stereochemical purity for asymmetric synthesis and the development of chiral drugs [1]. The procurement choice directly impacts the stereochemical outcome of downstream reactions and is quantifiable by the required enantiomeric excess (e.g., >99% for single enantiomers vs. 0% for the racemate).

Enantiomeric Composition
Class-level inference
Racemic (50:50) vs. >99% ee (R or S)
Racemate suitable for achiral steps; enantiopure required for stereospecific synthesis or chiral drug development.
Commercial specifications; confirm ee by chiral HPLC.
Chiral Chemistry Asymmetric Synthesis Enantioselectivity

Benzyl 3-(methylamino)piperidine-1-carboxylate HCl: Application Scenarios


CNS Drug Candidate Synthesis

The piperidine scaffold is the most common heterocyclic subunit among FDA-approved drugs, particularly for central nervous system (CNS) targets . CAS 1179359-63-7 provides a protected 3-methylamino-piperidine core that can be further elaborated to explore SAR around CNS-active receptors. Its Cbz group allows for late-stage deprotection and functionalization after other synthetic steps are complete, making it a strategic intermediate for building compound libraries targeting neurological disorders .

Orthogonal Protection in Multi-Step Synthesis

In complex molecule construction, the ability to selectively deprotect one amine while leaving another protected is critical. CAS 1179359-63-7, with its Cbz group, is ideally suited for synthetic sequences where an orthogonal protecting group (e.g., Boc or Fmoc) is also employed. For instance, the Cbz group can be removed by hydrogenation in the presence of a Boc group, which remains stable under these conditions [1]. This capability is essential for the efficient synthesis of peptides and other complex bioactive molecules.

Asymmetric Synthesis & Chiral Ligand Development

While CAS 1179359-63-7 is racemic, it serves as a direct precursor to its single enantiomers, which are valuable for asymmetric synthesis and chiral ligand development. The procurement of the racemate followed by chiral resolution, or its use as a starting point for enantioselective transformations, provides a cost-effective entry point into chiral 3-aminopiperidine derivatives. The compound's defined stereocenter at the 3-position is essential for imparting chirality to catalysts and drug candidates [2].

Antibacterial Intermediate Synthesis

3-Methylaminopiperidine derivatives are key intermediates in the synthesis of fluoroquinolone antibacterial agents, such as balofloxacin [3]. The protected form, as in CAS 1179359-63-7, allows for the introduction of the piperidine moiety without interfering with other reactive groups in the molecule. This highlights its utility in the development of new antibacterial compounds.

Application
Selection Property
Validation Focus
CNS SAR & Library Synthesis
Cbz-protected 3-methylamino-piperidine core
Confirm Cbz removal & piperidine functionalization under mild conditions
Orthogonal Multi-Step Synthesis
Orthogonal Cbz group for sequential deprotection
Verify selectivity in presence of Boc/Fmoc groups
Asymmetric Synthesis & Chiral Resolution
Racemic precursor for enantiomer separation
Chiral HPLC or resolution to achieve >99% ee
Antibacterial Intermediate Synthesis
3-Aminopiperidine scaffold for fluoroquinolone elaboration
Coupling efficiency and antibacterial activity screening

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